ALLYLCYCLOHEXANE ACETATE
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Overview
Description
ALLYLCYCLOHEXANE ACETATE, also known as Cyclohexaneacetic acid, 2-propenyl ester, is a chemical compound with the molecular formula C11H18O2. It is a colorless liquid with a fruity odor, commonly used in the fragrance industry. The compound is known for its pleasant aroma and is often utilized in the formulation of perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALLYLCYCLOHEXANE ACETATE typically involves the esterification of cyclohexaneacetic acid with allyl alcohol. This reaction is catalyzed by acids such as p-toluenesulfonic acid. The reaction equilibrium is shifted by the removal of water formed during the reaction, often using a hexane-water azeotrope .
Industrial Production Methods
In industrial settings, the production of this compound may involve the hydrogenation of cinnamic acid derivatives followed by esterification. Catalysts such as platinum, palladium, and ruthenium on active carbon are commonly used in the hydrogenation step .
Chemical Reactions Analysis
Types of Reactions
ALLYLCYCLOHEXANE ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The allyl group can undergo substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Allyl bromide or chloride can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Cyclohexaneacetic acid or cyclohexanone derivatives.
Reduction: Cyclohexaneethanol.
Substitution: Various allyl-substituted cyclohexane derivatives.
Scientific Research Applications
ALLYLCYCLOHEXANE ACETATE has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of ALLYLCYCLOHEXANE ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing allyl alcohol and cyclohexaneacetic acid, which may interact with various biological pathways. The allyl group can also participate in reactions that modify cellular processes .
Comparison with Similar Compounds
Similar Compounds
Allylcyclohexane: Similar structure but lacks the ester group.
Cyclohexaneacetic acid: The parent acid of ALLYLCYCLOHEXANE ACETATE.
Allyl acetate: Contains the allyl group but lacks the cyclohexane ring.
Uniqueness
This compound is unique due to its combination of the cyclohexane ring and allyl ester group, providing distinct chemical properties and applications. Its pleasant aroma and versatility in chemical reactions make it valuable in various industries .
Properties
CAS No. |
4728-82-9 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
prop-2-enyl 2-cyclohexylacetate |
InChI |
InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h2,10H,1,3-9H2 |
InChI Key |
UECFOOSFSUDPOR-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)CC1CCCCC1 |
Canonical SMILES |
C=CCOC(=O)CC1CCCCC1 |
density |
0.945-0.965 |
4728-82-9 | |
physical_description |
Colourless liquid with an intense sweet long lasting pineapple/peach/apricot odou |
Pictograms |
Irritant |
solubility |
Soluble in ethanol and oils 1ml in 4ml 80% ethanol (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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